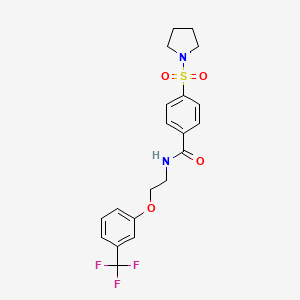

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Description

This compound features a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group at the para position and an N-(2-(3-(trifluoromethyl)phenoxy)ethyl) side chain. The pyrrolidine sulfonyl moiety enhances solubility and metabolic stability, while the trifluoromethylphenoxy group contributes to lipophilicity and receptor-binding affinity.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-4-3-5-17(14-16)29-13-10-24-19(26)15-6-8-18(9-7-15)30(27,28)25-11-1-2-12-25/h3-9,14H,1-2,10-13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDKRNZSKHAJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group is introduced via a sulfonylation reaction, where a pyrrolidine derivative is reacted with a sulfonyl chloride.

Attachment of the Trifluoromethylphenoxyethyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylphenoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities

- Substituent Impact: Pyrrolidin-1-ylsulfonyl: Found in both the target compound and ’s analog, this group improves solubility compared to thiophene or piperazine derivatives . Piperazine/Piperidine: Present in 3a, 3b, and [125I]PIMBA, these moieties are critical for receptor binding but may increase synthetic complexity and off-target effects .

Pharmacological and Binding Properties

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 3a), extending half-life .

- Toxicity Risks : Piperazine-containing analogs (3a, 3b) show higher off-target binding risks (e.g., hERG channel inhibition), whereas the target compound’s pyrrolidine sulfonyl group may mitigate these issues .

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Core Structure : A benzamide derivative featuring a pyrrolidine ring connected via a sulfonyl group.

- Substituents : The compound contains a trifluoromethylphenoxy group, which may enhance its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific biological activity of This compound is still under investigation, but related compounds have demonstrated significant effects.

Antibacterial Activity

A study focusing on pyrrole derivatives revealed that certain derivatives possess potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, pyrrolyl benzamide derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens, suggesting a promising antibacterial profile .

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrolyl Benzamide | 3.12 - 12.5 | Staphylococcus aureus |

| Pyrrolyl Benzamide | 10 | Escherichia coli |

The mechanism by which This compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The interaction with various receptors may lead to downstream effects that contribute to its biological activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrole-based compounds, including derivatives similar to the target compound. The study highlighted that modifications in the sulfonyl and phenoxy groups significantly impacted the antibacterial potency. Compounds with trifluoromethyl substitutions showed enhanced activity against resistant bacterial strains .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related sulfonamide compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzamide core followed by nucleophilic substitution or coupling to introduce the phenoxyethyl-trifluoromethyl group. Key intermediates (e.g., sulfonyl chlorides, substituted phenols) are purified via column chromatography and characterized using / NMR and LC-MS to confirm regiochemistry and purity. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HR-MS) and NMR are essential for verifying the trifluoromethyl group. Purity is assessed via HPLC with UV detection (λ = 254 nm), while differential scanning calorimetry (DSC) determines crystallinity. Cross-validation using IR spectroscopy ensures functional groups (e.g., sulfonyl, amide) are intact .

Q. What solubility and stability profiles should researchers consider during experimental design?

The compound is lipophilic due to the trifluoromethyl and pyrrolidine groups, requiring DMSO or acetonitrile for dissolution. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C to 40°C) show degradation via hydrolysis of the sulfonamide bond in acidic conditions. Long-term storage recommendations include inert atmospheres and desiccated environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically modify substituents:

- Replace the pyrrolidine sulfonyl group with piperazine or morpholine to assess steric/electronic effects.

- Vary the phenoxyethyl chain length to evaluate hydrophobic interactions. Biological assays (e.g., enzyme inhibition, cellular viability) paired with molecular docking (using software like AutoDock Vina) can identify critical binding motifs. Conflicting activity data from similar analogs (e.g., ) must be resolved via co-crystallization or mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound aggregation). Standardize protocols using:

- Dose-response curves with Hill slope analysis to confirm target specificity.

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular readouts).

- Metabolic stability testing (e.g., liver microsomes) to rule out pharmacokinetic artifacts. Cross-reference with PubChem bioactivity data to validate findings .

Q. How can environmental fate and degradation pathways of this compound be investigated?

Design a tiered approach:

- Abiotic studies : Hydrolysis (pH 5–9), photolysis (UV-Vis irradiation).

- Biotic studies : Aerobic/anaerobic microbial degradation in soil/water systems.

- Analytical tools : LC-MS/MS to identify transformation products (e.g., desulfonylated metabolites). Computational models (EPI Suite) predict bioaccumulation potential .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants. Mutagenesis of catalytic residues (e.g., serine hydrolases) validates interaction sites. Contrast with structurally similar inhibitors ( ) to elucidate selectivity .

Methodological Guidelines

Q. How should researchers design stability-indicating assays for this compound?

Employ forced degradation under oxidative (HO), thermal (40–60°C), and photolytic conditions. Monitor degradation via:

- HPLC-DAD : Track peak purity and new elution profiles.

- Mass spectrometry : Identify fragment ions indicative of breakdown. Validate method robustness using ICH guidelines (Q2(R1)) for precision and accuracy .

Q. What computational tools are effective for predicting physicochemical properties?

SwissADME predicts logP, solubility, and drug-likeness. Molinspiration calculates polar surface area and bioavailability scores. Gaussian simulations model electrostatic potentials of the trifluoromethyl group to rationalize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.